molecular formula C10H9BrO3 B1272939 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one CAS No. 4629-54-3

2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one

Cat. No.: B1272939
CAS No.: 4629-54-3
M. Wt: 257.08 g/mol
InChI Key: CSSHRKYOZTZFCX-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one is an organic compound with the molecular formula C10H9BrO3 and a molecular weight of 257.08 g/mol . This compound is characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to a 2,3-dihydro-1,4-benzodioxin ring system. It is used in various chemical reactions and has applications in scientific research.

Biochemical Analysis

Biochemical Properties

2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their functions . The nature of these interactions can vary, but they often involve binding to the active sites of enzymes or altering the conformation of proteins, thereby affecting their activity.

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of specific genes involved in metabolic processes or cell cycle regulation. Additionally, this compound can impact cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and proteins, and modulate their activity . This modulation can occur through enzyme inhibition or activation, depending on the specific interaction. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to the compound may result in adaptive cellular responses, such as changes in gene expression or metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, such as cellular damage or disruption of normal physiological processes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, potentially altering their activity and affecting metabolic flux . For example, the compound may inhibit or activate enzymes involved in the breakdown or synthesis of specific metabolites, leading to changes in metabolite levels and overall metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and distribution, affecting its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one typically involves the bromination of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining the temperature at around 0-5°C to control the rate of bromination and prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of automated systems for the addition of reagents and temperature control can further optimize the process.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides. These reactions typically occur under mild conditions using solvents like ethanol or dimethylformamide.

    Oxidation Reactions: The ethanone group can undergo oxidation to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Ethanol, dimethylformamide, amines, thiols, alkoxides.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed:

  • Substituted ethanones
  • Carboxylic acids
  • Alcohols

Scientific Research Applications

2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one involves its interaction with nucleophiles, leading to substitution reactions. The bromine atom acts as a leaving group, allowing the formation of new bonds with nucleophiles. In biological systems, its antibacterial activity is attributed to its ability to disrupt bacterial cell walls and inhibit biofilm formation .

Comparison with Similar Compounds

Comparison: 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one is unique due to the presence of the 2,3-dihydro-1,4-benzodioxin ring system, which imparts specific chemical properties and reactivity. Compared to other bromoacetophenone derivatives, this compound exhibits distinct reactivity patterns and potential biological activities, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSHRKYOZTZFCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379865
Record name 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4629-54-3
Record name 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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